1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
1’-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a synthetic organic compound characterized by its unique spirocyclic structure This compound features a spiro linkage between an isobenzofuran and a piperidine ring, with a sulfonyl group attached to a 2-chlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multiple steps:
Formation of the Isobenzofuran Core: The isobenzofuran core can be synthesized through a cyclization reaction of ortho-phthalaldehyde with an appropriate nucleophile.
Spirocyclization: The spiro linkage is formed by reacting the isobenzofuran derivative with a piperidine derivative under conditions that promote spirocyclization.
Sulfonylation: The final step involves the introduction of the 2-chlorobenzylsulfonyl group. This can be achieved by reacting the spirocyclic intermediate with 2-chlorobenzylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1’-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals with potential activity against various diseases.
Biological Studies: The compound can be used to study the interactions of spirocyclic molecules with biological targets, providing insights into their mechanism of action.
Materials Science: Due to its stable spirocyclic structure, it may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1’-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1’-((2-bromobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one: Similar structure but with a bromine atom instead of chlorine.
1’-((2-methylbenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one: Similar structure but with a methyl group instead of chlorine.
Uniqueness
1’-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to the presence of the 2-chlorobenzylsulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
This detailed overview provides a comprehensive understanding of 1’-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1'-[(2-chlorophenyl)methylsulfonyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S/c20-17-8-4-1-5-14(17)13-26(23,24)21-11-9-19(10-12-21)16-7-3-2-6-15(16)18(22)25-19/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSDZZCAOFECQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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